Trichokaurin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

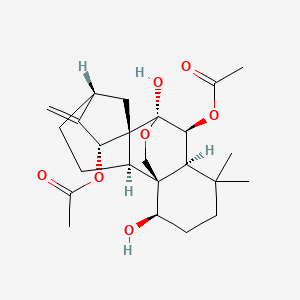

The synthesis of Trichokaurin involves complex chemical processes. A notable approach includes the chemical conversion of Trichokaurin into ent-16-oxo-17-norkauran-20-oic acid, which further demonstrates its transformation into various compounds including (−)-kaurene, atisine, garryine, and veatchine, showcasing the molecule's versatility and potential for producing a range of diterpene alkaloids (Fujita et al., 1969). Additionally, the total syntheses of related compounds such as (-)-trichorabdal A and (-)-longikaurin E have been achieved, highlighting a unified synthetic strategy that could be applicable to Trichokaurin (Yeoman et al., 2013).

Scientific Research Applications

Trichokaurin's structure and absolute configuration have been established based on spectral and chemical evidence. It has been chemically converted into several compounds, including ent-16-oxo-17-norkauran-20-oic acid, (−)-kaurene, atisine, garryine, and veatchine, indicating its versatility in chemical transformations (Fujita et al., 1969).

In a different context, tritium, a radioactive isotope of hydrogen, has been used in studying cholesterol metabolism in rabbits, although this doesn't directly relate to Trichokaurin. This highlights the diverse applications of radioactive isotopes in biomedical research (Biggs & Kritchevsky, 1951).

The quantitative estimates of the tridosha in Ayurveda, which includes vata, pitta, and kapha, have been computed, providing a basis for biostatistical analysis of this ancient Indian science. This is indicative of the increasing scientific inquiry into traditional medicine systems, which could potentially include compounds like Trichokaurin (Joshi, 2004).

Research on Trichoderma spp., a biocontrol fungus, has been extensive and integrates genomics, transcriptomics, proteomics, and metabolomics. This research is a successful case of translational research, where 'omics-generated understanding is directly translated into new or improved crop treatments and management methods. This may have implications for the use of Trichokaurin in agriculture or biotechnological applications (Lorito et al., 2010).

Trichoderma spp. are widely used in agriculture due to their biological control mechanism and other potential benefits, such as plant growth, decomposition process, bioremediation, and secondary metabolites production. This could suggest a role for Trichokaurin in these processes if it's a product or byproduct of Trichoderma spp. (Zin & Badaluddin, 2020).

properties

IUPAC Name |

[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17-,18+,19-,20+,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBRPJYMFLHADY-GBSGVOFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]3(CO[C@]1([C@@]45[C@@H]3CC[C@H](C4)C(=C)[C@H]5OC(=O)C)O)[C@@H](CCC2(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91884741 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

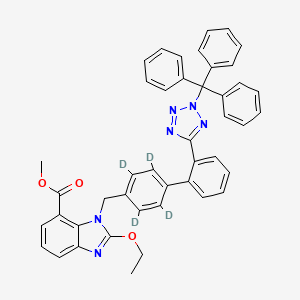

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)